Voclosporin

Catalog No.
S1935113
CAS No.
515814-00-3
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voclosporin

CAS Number

515814-00-3

Product Name

Voclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

less than 0.1 g/L

Synonyms

ISA 247, ISA(TX)247, ISA-247, ISATX247, voclosporin

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Description

The exact mass of the compound Voclosporin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Voclosporin is a novel immunosuppressive agent derived from cyclosporine A, a well-known calcineurin inhibitor. It is designed to enhance efficacy and reduce adverse effects compared to its predecessor. The compound features a cyclic undecapeptide structure, consisting of eleven amino acids, with specific modifications that improve its binding affinity to cyclophilin A, a key protein in T-cell activation pathways. This structural alteration not only enhances its potency but also modifies its metabolic profile, allowing for a more favorable pharmacokinetic behavior .

Voclosporin primarily acts through the inhibition of calcineurin, a calcium-dependent serine-threonine phosphatase. Upon binding to cyclophilin A, voclosporin forms a heterodimeric complex that prevents calcineurin from dephosphorylating nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of early inflammatory cytokines, thereby reducing T-cell activation and subsequent immune responses .

The major metabolic pathway for voclosporin involves the cytochrome P450 3A4 enzyme, leading to the formation of a metabolite that is approximately eight times less potent than the parent compound. This metabolite represents about 16.7% of total drug exposure in the bloodstream .

The biological activity of voclosporin is characterized by its ability to inhibit T-cell mediated immune responses effectively. In vitro studies have demonstrated that voclosporin significantly reduces lymphocyte proliferation and cytokine production in T-cells. This immunosuppressive effect is particularly beneficial in conditions like systemic lupus erythematosus and renal glomerulonephritis, where excessive immune activity can lead to tissue damage .

In vivo studies in non-human primates have shown that voclosporin is more effective than cyclosporine A in suppressing various T-cell activities, indicating its potential as a superior therapeutic option .

The synthesis of voclosporin involves several key steps:

  • Modification of Cyclosporine A: The primary step includes structural alterations at specific amino acid positions, particularly at amino acid-1 and amino acid-9, to enhance binding affinity and reduce metabolic load.
  • Cyclization: The compound is synthesized as a cyclic undecapeptide through peptide coupling techniques.
  • Purification: After synthesis, voclosporin undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and by-products.

These methods allow for the production of voclosporin with high purity and consistent pharmacological properties .

Voclosporin is primarily used in the treatment of autoimmune diseases and organ transplantation. Its applications include:

  • Renal Transplantation: To prevent organ rejection by suppressing the immune response.
  • Autoimmune Disorders: Such as systemic lupus erythematosus, where it helps manage inflammation and tissue damage.
  • Chronic Kidney Disease: Particularly in conditions associated with proteinuria, where it stabilizes podocytes and reduces renal inflammation .

Voclosporin exhibits significant interactions with other drugs due to its metabolism via cytochrome P450 3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased levels of voclosporin, raising the risk of adverse effects such as decreased estimated glomerular filtration rate and hypertension. Conversely, CYP3A4 inducers (e.g., rifampicin) can significantly reduce voclosporin exposure . Additionally, voclosporin inhibits P-glycoprotein transporters, affecting the pharmacokinetics of co-administered drugs like digoxin and simvastatin .

Voclosporin shares structural similarities with other calcineurin inhibitors but stands out due to its unique modifications that enhance efficacy and reduce side effects. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects of Voclosporin
Cyclosporine AFirst-generation calcineurin inhibitorImproved metabolic stability and potency
TacrolimusAnother potent calcineurin inhibitorEnhanced binding affinity to cyclophilin A
EverolimusmTOR inhibitor with immunosuppressive effectsSpecific targeting of calcineurin pathways

Voclosporin's modifications at amino acid positions allow for a more selective inhibition of calcineurin while minimizing nephrotoxic effects commonly associated with cyclosporine A and tacrolimus .

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1213.84136802 g/mol

Monoisotopic Mass

1213.84136802 g/mol

Heavy Atom Count

86

Melting Point

>129

UNII

2PN063X6B1

Drug Indication

Voclosporin is used in combination with a background immunosuppressive regimen for the treatment of lupus nephritis. Safety has not been established in combination with cyclophosphamide.
Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of non-infectious uveitis

Livertox Summary

Voclosporin is an orally available calcineurin inhibitor and potent immunosuppressive agent which is used in combination with mycophenolate mofetil and corticosteroids to treat acute lupus nephritis. Voclosporin may be associated with low rate of transient serum enzyme elevations during treatment but has not been linked to instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Immunosuppressive Agents

Mechanism of Action

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus.

Other CAS

515814-01-4

Absorption Distribution and Excretion

When administered on an empty stomach, the median Tmax of voclosporin is 1.5 hours, but can range from 1-4 hours. The AUC is estimated at 7693.6 ng/mL*h and the Cmax is estimated at 955.5 ng/mL.
Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.
The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.
The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Voclosporin is mainly metabolized by the CYP3A4 hepatic cytochrome enzyme. Pharmacologic activity is mainly attributed to the parent molecule. A major metabolite has been detected in human whole blood, representing 16.7% of total exposure; this metabolite is about 8-fold less potent than the parent drug, voclosporin.

Wikipedia

Voclosporin
PYR-41

FDA Medication Guides

Lupkynis
Voclosporin
CAPSULE;ORAL
AURINIA
01/22/2021

Biological Half Life

The average terminal half-life of voclosporin is about 30 hours (24.9 to 36.5 hours).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-22
Li Y, Palmisano M, Sun D, Zhou S: Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies. Clin Pharmacol. 2020 Jul 1;12:83-96. doi: 10.2147/CPAA.S255789. eCollection 2020. [PMID:32669879]
Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]
Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]
Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]
Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis
FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use
Toronto Research Chemicals MSDS: Voclosporin
EMA Assessment Report: Luveniq (voclosporin) oral capsules
Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil

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